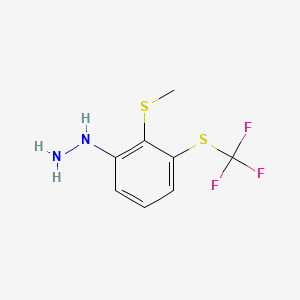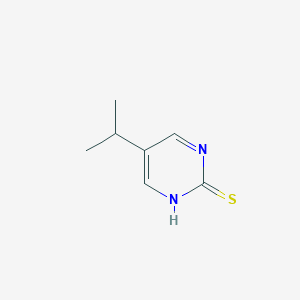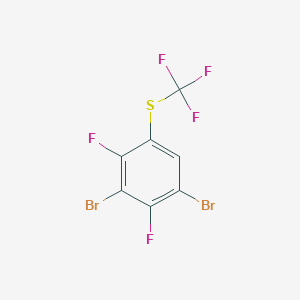
1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7HBr2F2SF3 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoromethylthio groups on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), catalysts (e.g., palladium, copper), and various solvents (e.g., dichloromethane, toluene). Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger aromatic systems .
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in the development of fluorinated analogs of biologically active compounds.
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the trifluoromethylthio group.
1,4-Dibromo-2,5-difluorobenzene: Similar halogenation pattern but different substitution positions.
1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene: Contains a difluoromethoxy group instead of difluoro .
Uniqueness
1,3-Dibromo-2,4-difluoro-5-(trifluoromethylthio)benzene is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethylthio group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1806352-10-2 |
|---|---|
Molekularformel |
C7HBr2F5S |
Molekulargewicht |
371.95 g/mol |
IUPAC-Name |
1,3-dibromo-2,4-difluoro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7HBr2F5S/c8-2-1-3(15-7(12,13)14)6(11)4(9)5(2)10/h1H |
InChI-Schlüssel |
FSBBEHKIEJHLBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)F)Br)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


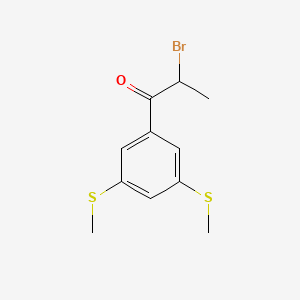
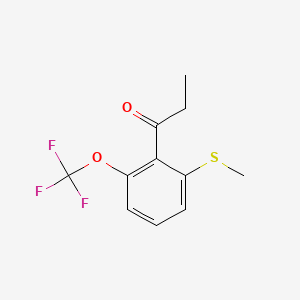
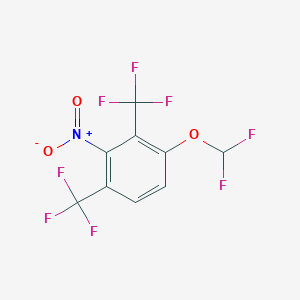
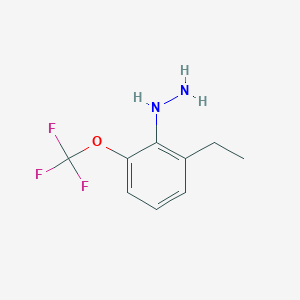
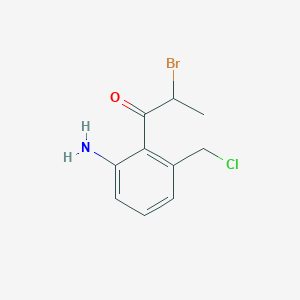
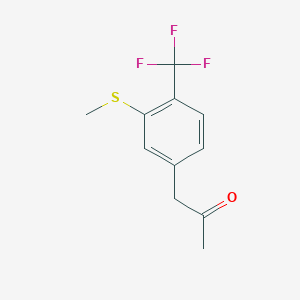
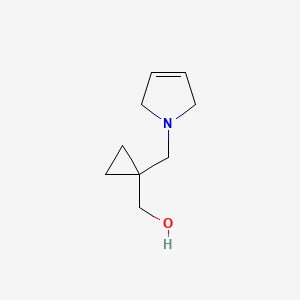


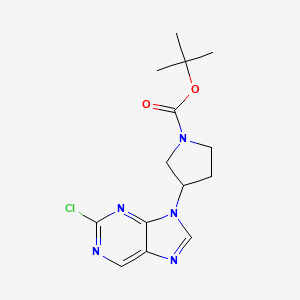
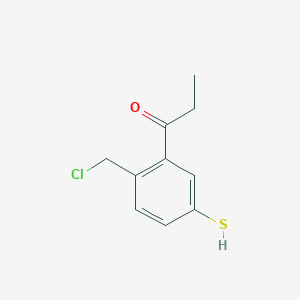
![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
